(2,4-Dimethylpenta-1,3-dien-1-yl)benzene
Overview
Description
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C₁₃H₁₆ and a molecular weight of 172.2661 g/mol . This compound is characterized by a benzene ring substituted with a 2,4-dimethyl-1,3-pentadienyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene typically involves the reaction of benzene with 2,4-dimethyl-1,3-pentadiene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,4-dimethyl-1,3-pentadiene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO₃ and H₂SO₄ for nitration; H₂SO₄ for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylpenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The pentadienyl group can participate in conjugation, stabilizing reaction intermediates and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1,3-pentadienyl benzene: Similar structure with an ethyl group instead of a methyl group.
Cyclopentadienes and Pentafulvenes: Compounds with similar conjugated diene systems
Uniqueness
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,4-dimethylpenta-1,3-dienylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYUCBGTSGGRAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=CC1=CC=CC=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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